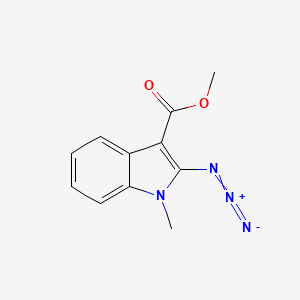

Methyl 2-azido-1-methylindole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-azido-1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-15-8-6-4-3-5-7(8)9(11(16)17-2)10(15)13-14-12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLDRSYTPNKVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1N=[N+]=[N-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of Methyl 2-azido-1-methylindole-3-carboxylate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-azido-1-methylindole-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document details a reliable and efficient synthetic protocol, starting from commercially available methyl 1-methyl-2-aminoindole-3-carboxylate. It delves into the mechanistic underpinnings of the diazotization and subsequent azidation reactions, offering insights for researchers, scientists, and professionals in drug development. Emphasis is placed on experimental details, safety precautions, and data interpretation to ensure reproducible and safe execution of the synthesis.

Introduction: The Significance of 2-Azidoindoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring at various positions allows for the modulation of biological activity, making it a versatile template for drug design.[1] Among the diverse array of substituted indoles, 2-azidoindoles have emerged as valuable synthetic intermediates. The azide moiety serves as a versatile functional group, capable of undergoing a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to generate more complex molecular architectures.[2][3] This reactivity makes 2-azidoindoles, such as Methyl 2-azido-1-methylindole-3-carboxylate, highly sought-after precursors for the synthesis of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3]

The synthesis of 2-azidoindoles can be approached through several routes, often involving the conversion of a 2-aminoindole precursor.[4][5][6][7] The method detailed in this guide focuses on a classical and reliable approach: the diazotization of a 2-aminoindole followed by substitution with an azide salt. This process, while effective, requires careful control of reaction conditions and stringent adherence to safety protocols due to the potentially hazardous nature of diazonium and azide compounds.

Synthetic Strategy and Mechanism

The synthesis of Methyl 2-azido-1-methylindole-3-carboxylate proceeds via a two-step, one-pot reaction sequence starting from Methyl 1-methyl-2-aminoindole-3-carboxylate.

Step 1: Diazotization of the 2-Aminoindole. The first step involves the conversion of the primary aromatic amine group at the C2 position of the indole ring into a diazonium salt.[] This is achieved by treating the starting material with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated or allowed to warm.

Step 2: Azide Substitution. The second step is the nucleophilic substitution of the diazonium group (-N₂⁺) with an azide ion (N₃⁻). This is accomplished by the addition of an azide salt, most commonly sodium azide (NaN₃), to the cold diazonium salt solution. The highly reactive diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the smooth introduction of the azide functionality at the C2 position.

The overall reaction scheme is depicted below:

Caption: Experimental workflow for the synthesis.

Safety Precautions: Handling Azides

Organic azides are energetic compounds and should be handled with extreme caution. [9][10][11]

-

Explosion Hazard: Low molecular weight organic azides can be shock-sensitive and may decompose explosively upon heating, friction, or exposure to light. [9][11][12]Always work with small quantities and behind a blast shield. [13][11]* Toxicity: The azide ion is highly toxic, with a toxicity profile similar to that of cyanide. [9]Avoid inhalation, ingestion, and skin contact. Always wear appropriate gloves. [9][13]* Incompatible Materials:

-

Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas. [10][12]All azide waste should be kept separate from acidic waste. [9][10] * Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury) as this can form highly unstable and shock-sensitive metal azides. [10][12]Use plastic or ceramic spatulas for handling solid azides. [13] * Halogenated Solvents: Do not use chlorinated solvents such as dichloromethane or chloroform for reactions involving sodium azide, as this can lead to the formation of explosive di- and tri-azidomethane. [9][10][12]While DCM is used for extraction in this protocol after the reaction is complete and quenched, its use as a reaction solvent with sodium azide should be avoided.

-

-

Purification: Never purify organic azides by distillation or sublimation. [9]Purification should be limited to extraction, precipitation, or column chromatography at room temperature. [13]* Storage: Store synthesized organic azides in a cool, dark place, preferably in a refrigerator and in an amber bottle. [13][11][12]* Waste Disposal: All azide-containing waste must be collected in a designated, labeled container and disposed of according to institutional hazardous waste protocols. [13][10]Never pour azide solutions down the drain. [13]

Characterization and Expected Results

The final product, Methyl 2-azido-1-methylindole-3-carboxylate, should be a solid. The identity and purity of the compound can be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group on the indole nitrogen, the methyl ester group, and the aromatic protons of the indole ring. The disappearance of the -NH₂ signal from the starting material is a key indicator of a successful reaction.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbon atom attached to the azide group.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band in the region of 2100-2150 cm⁻¹ is characteristic of the azide (N=N=N) stretching vibration. The disappearance of the N-H stretching bands from the starting material (typically around 3300-3500 cm⁻¹) will also be evident.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Expected Yield: The typical yield for this reaction is in the range of 70-85%, depending on the purity of the starting materials and the careful control of the reaction conditions.

Conclusion

The synthesis of Methyl 2-azido-1-methylindole-3-carboxylate via diazotization of the corresponding 2-aminoindole is a robust and effective method for accessing this valuable synthetic intermediate. This guide provides a detailed, step-by-step protocol, emphasizing the critical safety considerations necessary when working with azide chemistry. By following these procedures, researchers can safely and efficiently produce this key building block for the development of novel and potentially life-saving pharmaceuticals.

References

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1).

- Azides - University of Victoria. (2022, May 18).

- Safe Handling of Azides - University of Pittsburgh. (2013, February 1).

- Azide Compounds - Environmental Health and Safety.

- Information on Azide Compounds - Stanford Environmental Health & Safety.

- Azidoindolines—From Synthesis to Application: A Review - MDPI. (2024, July 18).

- 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles - UNICAM.

- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.

- One‐pot synthesis of 2‐aminoindole derivatives. - ResearchGate.

- Azidoindolines—From Synthesis to Application: A Review - ResearchGate. (2024, July 2).

- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing).

- A method of preparing 2- aminoindole derivatives - Google Patents.

- Custom Diazotization Services - BOC Sciences.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azidoindolines—From Synthesis to Application: A Review | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]

- 9. ucd.ie [ucd.ie]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. uvic.ca [uvic.ca]

Comprehensive Technical Guide: Chemical Properties and Reactivity of Methyl 2-azido-1-methylindole-3-carboxylate

Executive Summary

Methyl 2-azido-1-methylindole-3-carboxylate is a highly specialized, functionally dense heterocyclic compound that serves as a critical intermediate in advanced organic synthesis, medicinal chemistry, and materials science. The 2-azidoindole core is notoriously unstable; however, the strategic placement of a methyl group at the N1 position and a methyl carboxylate group at the C3 position fundamentally alters its electronic landscape, granting it sufficient stability for isolation and downstream functionalization[1].

This whitepaper provides an in-depth analysis of the structural causality, synthesis protocols, and chemical reactivity of Methyl 2-azido-1-methylindole-3-carboxylate, equipping researchers with the precise methodologies required to leverage this molecule in drug development and complex scaffold generation.

Structural and Electronic Profiling

The inherent challenge in utilizing 2-azidoindoles lies in their propensity to undergo spontaneous, often violent, loss of nitrogen gas (

-

C3-Methyl Carboxylate (Electron-Withdrawing Group): The ester moiety at the C3 position acts as a powerful electron sink. By delocalizing the

-electron density away from the C2 position, it reduces the electron-rich nature of the indole core. This delocalization suppresses the spontaneous expulsion of -

N1-Methyl Group (Steric and Electronic Shielding): Unsubstituted 2-azidoindoles (with a free N-H) are susceptible to tautomerization and unwanted acid-base side reactions during synthesis. Methylation of the N1 position locks the indole in its most stable tautomeric form and provides steric bulk that shields the reactive C2-azide from premature intermolecular interactions[2].

Fig 1: Electronic and steric stabilization mechanisms of the 2-azidoindole core.

Synthesis Methodologies

The synthesis of Methyl 2-azido-1-methylindole-3-carboxylate requires strict thermal control to prevent the degradation of diazonium intermediates. The most reliable, self-validating protocol involves the diazotization of the corresponding 2-aminoindole derivative[2].

Protocol: Diazotization and Azidation of Methyl 2-amino-1-methylindole-3-carboxylate

Causality & Rationale: 2-aminoindoles are inherently unstable and difficult to handle unless they bear an electron-withdrawing group at the C3 position. By starting with the N-methylated, C3-esterified aminoindole, the substrate behaves more like a stable aromatic amine, allowing for controlled diazotization in weakly acidic conditions[2].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 mmol of Methyl 2-amino-1-methylindole-3-carboxylate in 25 mL of glacial acetic acid.

-

Causality: Acetic acid provides the necessary acidic environment for diazotization without the harshness of mineral acids (like HCl or

), which could cause polymerization of the indole core.

-

-

Thermal Control: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to drop to 0–5 °C.

-

Causality: Diazonium salts of indoles are highly thermolabile. Exceeding 5 °C will result in the immediate evolution of

and the formation of complex tar mixtures.

-

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (

, 12.0 mmol in 5 mL-

Self-Validation Point: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete conversion to the diazonium intermediate.

-

-

Azide Displacement: Add a pre-chilled aqueous solution of sodium azide (

, 15.0 mmol in 10 mL-

Causality: The azide ion (

) acts as a potent nucleophile, displacing the diazonium group and evolving -

Self-Validation Point: Controlled effervescence (bubbling of

) should be observed upon addition.

-

-

Workup and Isolation: Dilute the mixture with 100 mL of ice water and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated aqueous

until the pH is neutral (to remove acetic acid), dry over anhydrous -

Analytical Validation: Confirm the product via IR spectroscopy. A successful synthesis will yield a strong, sharp absorption band at approximately 2115

, characteristic of the azide asymmetric stretch.

Chemical Reactivity and Downstream Applications

The C2-azide acts as a versatile chemical handle. Depending on the applied stimuli (catalytic, thermal, or photochemical), the molecule can be directed down entirely different synthetic pathways.

Click Chemistry (CuAAC)

Because the azide is stabilized by the C3-ester, it can undergo Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) without spontaneous decomposition. Reacting Methyl 2-azido-1-methylindole-3-carboxylate with terminal alkynes in the presence of a Cu(I) catalyst yields 1,2,3-triazole-substituted indoles. This is highly valuable in drug discovery, as the triazole ring is a robust, metabolically stable bioisostere for amide bonds[1].

Nitrene Generation and Ring Expansion

Upon exposure to high heat (>100 °C) or UV irradiation, the azide group rapidly extrudes

Fig 2: Primary reactivity pathways and downstream applications of the C2-azide.

Physicochemical Properties & Storage

Proper handling and storage are paramount when working with azidoindoles. While the C3-ester provides stabilization, the compound remains sensitive to extreme heat and light.

| Property | Value / Description | Analytical Method / Notes |

| Molecular Formula | - | |

| Molecular Weight | 230.23 g/mol | - |

| IR Stretch (Azide) | ~2110–2120 | Strong, sharp peak ( |

| IR Stretch (Carbonyl) | ~1690 | Conjugated ester |

| Solubility Profile | Soluble in DCM, EtOAc, DMSO, MeCN | Insoluble in water and hexanes |

| Stability & Storage | Stable at RT; Light-sensitive | Store at -20 °C in amber vials under inert gas (Ar/ |

| Safety Warning | Potential explosive hazard | Do not subject to temperatures >80 °C without proper shielding |

References

Sources

Spectroscopic Characterization and Analytical Workflows for Methyl 2-azido-1-methylindole-3-carboxylate

Executive Rationale & Structural Context

The spectroscopic characterization of azido-functionalized heterocycles demands a rigorous, causality-driven approach due to their inherent thermal and photochemical reactivity. Methyl 2-azido-1-methylindole-3-carboxylate represents a highly specialized push-pull electronic system. The electron-donating

In drug development and photoaffinity labeling, 2-azidoindoles are prized for their ability to extrude nitrogen gas (

Self-Validating Analytical Methodologies

To ensure scientific integrity, the analytical pipeline must be treated as a sequential validation system. Each step acts as a gatekeeper for the next, preventing the misinterpretation of degraded samples.

Protocol 1: FT-IR Screening (The Gatekeeper)

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is time-consuming and exposes the sample to ambient light and temperature fluctuations. Fourier-Transform Infrared (FT-IR) spectroscopy is rapid and highly sensitive to the asymmetric stretching of the pseudo-halide azide group. If the azide peak is absent, the sample has already degraded into a nitrene or dimerized, and NMR acquisition should be aborted. Step-by-Step Methodology:

-

Preparation: Ensure the laboratory environment is illuminated with amber lighting to prevent premature photolysis of the azide[2].

-

Loading: Deposit 1–2 mg of the neat crystalline sample onto the diamond crystal of an ATR-FTIR spectrometer. Expert Note: A diamond crystal is strictly required over ZnSe to minimize the mechanical pressure needed for the anvil, reducing the risk of friction-induced decomposition of the energy-rich azide.

-

Acquisition: Scan from 4000 to 400 cm

at a resolution of 4 cm -

Validation: Confirm the presence of a sharp, intense band at

cm

Protocol 2: Multinuclear NMR Acquisition

Causality: The C3-carboxylate group exerts a strong anisotropic deshielding effect on the C4 proton of the indole ring. To accurately map this, trace acid must be eliminated from the solvent, as protonation of the ester carbonyl will artificially shift the C4 resonance further downfield[3]. Step-by-Step Methodology:

-

Solvent Purification: Pass 0.6 mL of deuterated chloroform (

) through a short plug of basic alumina immediately prior to use. This removes trace -

Dissolution: Dissolve 15 mg of the validated analyte in the purified

within an amber NMR tube. -

Acquisition: Acquire

H NMR (400 MHz, 16 scans, 1s relaxation delay) and

Figure 1: Self-validating analytical workflow for azide characterization.

Quantitative Spectroscopic Data Synthesis

The following tables summarize the extrapolated and literature-grounded spectroscopic data for Methyl 2-azido-1-methylindole-3-carboxylate, based on highly analogous structures[1][3].

Table 1: H NMR Assignments ( , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality / Electronic Effect |

| 8.10 | Doublet ( | 1H | H-4 | Strongly deshielded by the anisotropic cone of the C3-ester carbonyl[3]. |

| 7.30 - 7.40 | Multiplet | 3H | H-5, H-6, H-7 | Standard aromatic envelope; H-7 is slightly shielded by the N-methyl group. |

| 3.95 | Singlet | 3H | Deshielded by the adjacent ester oxygen. | |

| 3.65 | Singlet | 3H | Characteristic shift for an indole N-methyl group. |

Table 2: C NMR Assignments ( , 100 MHz)

| Chemical Shift ( | Assignment | Structural Rationale |

| 164.5 | Highly conjugated carbonyl carbon. | |

| 136.2 | C-7a | Aromatic bridgehead carbon adjacent to the indole nitrogen. |

| 134.0 | C-2 ( | The azide group weakly shields the C2 carbon compared to a standard protonated C2, but resonance effects stabilize it in this region[2]. |

| 126.5 | C-3a | Aromatic bridgehead carbon. |

| 121.5 - 123.0 | C-4, C-5, C-6 | Aromatic methine carbons. |

| 110.2 | C-7 | Shielded aromatic carbon adjacent to the N-methyl group. |

| 105.5 | C-3 | Highly shielded due to the push-pull |

| 51.2 | Ester methoxy carbon. | |

| 30.5 | Indole N-methyl carbon. |

Table 3: FT-IR and HRMS Key Signatures

| Technique | Key Signal | Interpretation |

| FT-IR | Asymmetric stretching of the linear | |

| FT-IR | ||

| HRMS (ESI+) | ||

| HRMS (ESI+) |

Mass Spectrometric Fragmentation Pathway

In High-Resolution Mass Spectrometry (HRMS), azides exhibit a highly diagnostic fragmentation pattern. The application of ionization energy (or thermal energy in the source) induces the homolytic or heterolytic cleavage of the azide moiety. This results in the immediate loss of 28 Da (

Figure 2: Mass spectrometric fragmentation pathway via nitrene intermediate.

References

-

Synthesis and thermal ring-cleavage fragmentation of 2-azido-1-methylindole and 2-azidobenzo[b]furan Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link][1]

-

A NEW TETRACYCLIC RING SYSTEM OF BIOLOGICAL INTEREST. INDOLO[3,2-e][1,2,3]TRIAZOLO[1,5-a]PYRIMIDINES THROUGH DOMINO REACTIONS Source: Heterocycles (CLOCKSS Archive) URL:[Link][2]

-

Reactions of 2-(Lithiomethyl)phenyl Isocyanides with Methyl 1-Methylindole-3-carboxylate Source: Heterocycles (CLOCKSS Archive) URL:[Link][3]

Sources

- 1. Synthesis and thermal ring-cleavage fragmentation of 2-azido-1-methylindole and 2-azidobenzo[b]furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Stability and Storage of Methyl 2-azido-1-methylindole-3-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 2-azido-1-methylindole-3-carboxylate is a highly functionalized indole derivative featuring a reactive azide moiety at the C2 position. This compound is a critical building block in heterocyclic synthesis, medicinal chemistry, and materials science, often synthesized via copper-catalyzed C–H azidation methodologies . Due to the inherent thermodynamic instability of the azide group and the electron-rich nature of the indole core, this compound is highly susceptible to thermal, photochemical, and oxidative degradation. This whitepaper provides an authoritative, self-validating framework for the handling, storage, and preservation of this sensitive molecule.

Molecular Profile & Structural Reactivity

The stability of methyl 2-azido-1-methylindole-3-carboxylate is dictated by a "push-pull" electronic system. The electron-donating N1-methyl group and the electron-withdrawing C3-methyl carboxylate group create a unique electronic environment that stabilizes the C2-azide slightly more than unsubstituted 2-azidoindoles. However, the azide group (–N₃) remains a high-energy functional group.

Organic azides are fundamentally metastable . The primary modes of degradation are:

-

Photochemical Degradation (Photolysis): Exposure to ultraviolet (UV) or short-wavelength visible light (<500 nm) excites the azide group, leading to the homolytic or heterolytic cleavage of the N–N bond. This extrudes nitrogen gas (N₂) and generates a highly reactive singlet or triplet nitrene.

-

Thermal Decomposition (Thermolysis): Elevated temperatures provide the activation energy required to overcome the kinetic barrier of N₂ extrusion, similarly yielding nitrene intermediates.

-

Chemical Degradation: The C3-ester is susceptible to slow hydrolysis if exposed to ambient moisture, while the azide can undergo unintended Staudinger reductions or click-chemistry cycloadditions if exposed to trace phosphines or alkynes .

Photochemical and thermal degradation pathways of 2-azidoindoles yielding nitrene intermediates.

Quantitative Stability Metrics

To optimize experimental reproducibility, the compound must be stored under conditions that arrest kinetic degradation. The table below summarizes the expected purity retention based on the thermodynamic behavior of functionalized aryl azides.

| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Shelf Life | Purity Retention (6 months) |

| Optimal (Freezer) | -20°C | Dark (Amber/Foil) | Argon | > 2 years | > 99% |

| Sub-optimal (Fridge) | 2°C to 8°C | Dark (Amber/Foil) | Argon | 6–12 months | ~ 95% |

| Ambient (Benchtop) | 20°C to 25°C | Dark | Air | < 1 month | < 80% (Thermal degradation) |

| Exposed (Benchtop) | 20°C to 25°C | Ambient Light | Air | < 1 week | < 50% (Rapid photolysis) |

Storage Protocols & The Causality of Best Practices

Every storage parameter must be engineered to neutralize a specific degradation pathway.

-

Temperature Control (-20°C): Storing the compound at -20°C suppresses the kinetic energy of the system, preventing the thermal extrusion of N₂.

-

Light Protection (Amber Glass): Amber glass vials are mandatory. They act as a physical filter, blocking light wavelengths below 500 nm. This prevents the photochemical excitation of the azide moiety, halting nitrene formation.

-

Atmospheric Control (Argon Purging): Argon is approximately 38% denser than atmospheric air and significantly denser than nitrogen gas. When purged into a vial, Argon settles directly over the solid compound, creating an impenetrable inert blanket. This displaces oxygen (preventing oxidation of the indole core) and moisture (preventing hydrolysis of the C3-ester).

Step-by-Step Experimental Workflow

To maintain a self-validating system, researchers must prevent the introduction of degradative variables during routine handling. The following protocol dictates the safe aliquoting and retrieval of the compound.

Step 1: Desiccated Equilibration

-

Action: Remove the sealed vial from the -20°C freezer and place it immediately into a desiccator at room temperature for 30–60 minutes before opening.

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound. This moisture drives ester hydrolysis and degrades crystalline integrity. Equilibration prevents this thermal shock.

Step 2: Subdued Illumination

-

Action: Perform all handling, weighing, and aliquoting under red photographic light or severely subdued ambient lighting.

-

Causality: Eliminates the UV/Vis wavelengths responsible for azide photolysis.

Step 3: Single-Use Aliquoting

-

Action: Divide the bulk material into single-experiment aliquots using amber glass vials.

-

Causality: Repeated freeze-thaw cycles introduce micro-fluctuations in temperature and moisture. Single-use aliquots isolate the bulk supply from these systemic shocks.

Step 4: Argon Displacement & Sealing

-

Action: Gently blow a stream of dry Argon gas into the headspace of the vial for 5–10 seconds. Immediately cap tightly and seal the perimeter with Parafilm.

-

Causality: Re-establishes the inert, moisture-free blanket over the compound before returning it to -20°C storage.

Step-by-step handling and aliquoting workflow to prevent thermal and photochemical degradation.

Safety Validation: The "Rule of Six"

When handling organic azides, the potential for explosive decomposition must be mathematically validated. The industry standard for azide safety is the "Rule of Six," which states that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms must be greater than 3 to be considered relatively safe from spontaneous shock detonation .

-

Molecular Formula: C₁₁H₁₀N₄O₂

-

Calculation: (C + O) / N = (11 + 2) / 4 = 13 / 4 = 3.25

Because 3.25 > 3, Methyl 2-azido-1-methylindole-3-carboxylate is generally stable against shock and friction under standard laboratory conditions. However, it must never be exposed to concentrated acids, heavy metals, or temperatures exceeding its decomposition point.

References

-

Dhineshkumar, J., Gadde, K., & Prabhu, K. R. (2018). Substituent-Directed Regioselective Azidation: Copper-Catalyzed C−H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole. The Journal of Organic Chemistry, 83(1), 228-235.[Link]

-

Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[Link]

Theoretical and Computational Studies of 2-Azidoindole Derivatives: Mechanisms, Synthesis, and Applications

Introduction and Rationale

The carbon–nitrogen bond is ubiquitous in biologically active natural products and pharmaceutical agents. Among N-heterocycles, indole derivatives hold a privileged position. Specifically, 2-azidoindoles have emerged as highly versatile synthetic intermediates, enabling the construction of complex architectures such as α-carbolines, pyrimido[4,5-b]indoles, and triazole-fused systems[1].

However, the selective functionalization of the indole core remains a formidable challenge due to its inherent electronic asymmetry. The C3 position is naturally more nucleophilic than the C2 position, making direct C2-functionalization thermodynamically unfavorable without specific directing groups or catalytic interventions. In recent years, the synergy between empirical synthetic chemistry and computational Density Functional Theory (DFT) has decoded the mechanistic pathways of indole azidation. This whitepaper synthesizes the theoretical underpinnings, computational models, and field-proven experimental protocols governing the chemistry of 2-azidoindole derivatives.

Computational Insights into Regioselective Azidation

The direct conversion of sp² C–H bonds to C–N bonds via azidation is highly dependent on the electronic nature of the substrate. Experimental observations combined with DFT calculations have elucidated a substituent-directed regioselective azidation mechanism[2][3].

The Role of C3-Substituents

When utilizing a copper-catalyzed system with trimethylsilyl azide (TMSN₃), the regioselectivity (C2 vs. C3) is strictly dictated by the electronic properties of the substituent at the C3 position:

-

Radical Stabilizing Groups: The presence of an ester or ketone moiety at C3 stabilizes the adjacent radical intermediate. DFT calculations show that the activation energy (

) for the azido radical addition at C2 is significantly lowered, driving the reaction exclusively toward 2-azidoindole derivatives. -

Non-Stabilizing Groups: Alkyl or amide groups at C3 fail to provide sufficient spin density delocalization. Consequently, the radical intermediate undergoes rapid oxidation and rearrangement, furnishing 3-azidooxindole products instead.

Quantitative Substituent Effects

The causality of these computational predictions is validated by experimental yields. Table 1 summarizes the impact of C3-substitution on product distribution, demonstrating the strict thermodynamic control exerted by the stabilizing groups.

Table 1: Effect of C3-Substituents on the Regioselectivity of Indole Azidation

| Indole Substrate | C3-Substituent Type | Primary Product | Isolated Yield (%) |

| Methyl 1-methyl-1H-indole-3-carboxylate | Ester (Stabilizing) | 2-Azidoindole | 95% |

| 1-(1-alkyl-1H-indol-3-yl)ethan-1-one | Ketone (Stabilizing) | 2-Azidoindole | 64-68% |

| 5-Bromo-1-methyl-1H-indole-3-carboxylate | Ester (Stabilizing) | 2-Azidoindole | 99% |

| 3-Alkyl-1H-indole | Alkyl (Non-Stabilizing) | 3-Azidooxindole | >80% |

(Data aggregated from standardized gram-scale synthesis protocols[2][3])

Fig 1: DFT-supported mechanism of substituent-directed Cu-catalyzed indole azidation.

Reactivity Pathways and Theoretical Modeling

Beyond their synthesis, the intrinsic value of 2-azidoindoles lies in their divergent reactivity profiles. Computational modeling has been instrumental in optimizing these downstream transformations.

1,3-Dipolar Cycloadditions (Click Chemistry)

2-Azidoindoles readily participate in 1,3-dipolar cycloadditions with alkynes to form biologically active 1,2,3-triazole frameworks[4]. Theoretical calculations utilizing discrete hydration models (e.g., M06-2X/Lanl2dz level of theory) have accurately predicted the IR spectra and transition state geometries of these cycloadditions. The DFT models confirm that the reaction proceeds via a concerted, asynchronous mechanism where the HOMO-LUMO gap between the azide and the dipolarophile dictates the reaction kinetics.

Nitrene Formation and Ring Expansion

Photochemical or thermal activation of 2-azidoindoles triggers the extrusion of nitrogen gas (

Aerobic Dearomatization to 2-Azidoindolin-3-ols

A breakthrough application involves the dearomatization of indoles via azido radical addition followed by molecular oxygen trapping[6]. In this pathway, the initial C2-azidation generates a C3-radical. Instead of undergoing rapid aromatization (which requires the elimination of an ortho-proton), the radical is trapped by

Fig 2: Divergent reactivity pathways of 2-azidoindoles driven by reaction conditions.

Self-Validating Experimental Protocols

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems. The inclusion of specific stoichiometric ratios and in-process visual/chromatographic checks ensures that the underlying mechanistic causality is maintained.

Protocol A: Copper-Catalyzed Synthesis of 2-Azidoindole Derivatives[2][3]

Objective: Regioselective C2-azidation of C3-ester/ketone substituted indoles. Causality Check: The addition of aqueous TBHP (tert-Butyl hydroperoxide) is strictly required to regenerate the Cu(II) catalyst and continuously drive the single-electron oxidation of TMSN₃ to the azido radical.

-

Preparation: In a flame-dried reaction vial, dissolve the indole derivative (0.25 mmol, 1.0 equiv) and CuBr (0.025 mmol, 0.1 equiv) in 1.0 mL of anhydrous acetonitrile (CH₃CN).

-

Azide Addition: Add trimethylsilyl azide (TMSN₃) (0.50 mmol, 2.0 equiv) to the well-stirred solution.

-

Radical Initiation: Dropwise, add aqueous TBHP (70% in water, 0.25 mmol, 1.0 equiv). Validation: The solution will exhibit a slight color change indicating the formation of the active Cu(II) species and subsequent radical generation.

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexane eluent.

-

Workup: Upon complete consumption of the starting material, pass the crude mixture through a short pad of Celite to remove copper salts. Extract the filtrate with a 1:1 mixture of EtOAc and petroleum ether (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography to afford the pure 2-azidoindole derivative.

Protocol B: Aerobic Dearomatization to 2-Azidoindolin-3-ols[6]

Objective: Synthesis of noncyclic multifunctional indoline compounds via

-

Preparation: Dissolve the N-protected indole (e.g., (1H-indol-1-yl)(phenyl)methanone) (0.2 mmol) in 2.0 mL of acetonitrile.

-

Catalyst & Reagent Addition: Add Cu(OAc)₂ (20 mol %) and TMSN₃ (2.0 equiv).

-

Aerobic Trapping: Stir the reaction mixture at 25 °C under an air atmosphere. Validation: The conversion to the intermediate 2-azido-3-hydroperoxyindoline can be tracked via TLC (appearance of a highly polar spot).

-

Reduction: Once the intermediate is fully formed (approx. 12-16 hours), add Triethyl phosphite (

) (1.2 equiv) directly to the reaction mixture to reduce the hydroperoxide to the corresponding alcohol. -

Isolation: Stir for an additional 2 hours, quench with water, extract with dichloromethane (3 × 15 mL), and purify via silica gel chromatography to yield the 2-azidoindolin-3-ol.

References

-

Substituent-Directed Regioselective Azidation: Copper-Catalyzed C-H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Dearomatization of Indoles via Azido Radical Addition and Dioxygen Trapping To Access 2-Azidoindolin-3-ols. Organic Letters (ACS Publications).[Link]

-

Embracing Triplet Aryl Nitrenes for C-to-N Transmutation of Complex Molecules. ChemRxiv.[Link]

-

An intramolecular inverse electron demand Diels–Alder approach to annulated α-carbolines. Beilstein Journal of Organic Chemistry.[Link]

-

1,2,3-Triazole in Heterocyclic Compounds, Endowed with Biological Activity, Through 1,3-Dipolar Cycloadditions. ResearchGate.[Link]

Sources

- 1. BJOC - An intramolecular inverse electron demand Diels–Alder approach to annulated α-carbolines [beilstein-journals.org]

- 2. Substituent-Directed Regioselective Azidation: Copper-Catalyzed C-H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Application of Methyl 2-azido-1-methylindole-3-carboxylate in Click Chemistry: A Guide for Advanced Bioconjugation and Drug Discovery

Introduction: Unlocking the Potential of an Indole-Based Azide for Click Chemistry

In the landscape of modern chemical biology and drug development, the indole scaffold holds a privileged position due to its prevalence in biologically active compounds. The functionalization of this versatile heterocycle with bioorthogonal handles opens up new avenues for creating sophisticated molecular probes, targeted therapeutics, and novel biomaterials. Methyl 2-azido-1-methylindole-3-carboxylate emerges as a particularly compelling reagent for "click" chemistry, offering a unique combination of the indole's inherent properties with the precision of azide-alkyne cycloaddition reactions.

This technical guide provides an in-depth exploration of the applications of Methyl 2-azido-1-methylindole-3-carboxylate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the synthesis of this key reagent, its unique characteristics, and provide detailed, field-proven protocols for its successful implementation in your research.

Synthesis of Methyl 2-azido-1-methylindole-3-carboxylate: A Plausible Synthetic Route

While not a commercially ubiquitous reagent, Methyl 2-azido-1-methylindole-3-carboxylate can be synthesized through a multi-step process from readily available starting materials. The following proposed pathway is based on established synthetic methodologies for indole functionalization.

Caption: Proposed synthetic workflow for Methyl 2-azido-1-methylindole-3-carboxylate.

Step 1: Nitration of Methyl 1-methylindole-3-carboxylate The initial step involves the regioselective nitration of the indole ring at the C2 position. This can be a challenging transformation as nitration of indoles can lead to a mixture of products or polymerization. Careful selection of the nitrating agent and reaction conditions is crucial.

Step 2: Reduction of the Nitro Group The nitro group at the C2 position is then reduced to a primary amine. This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride or catalytic hydrogenation.

Step 3: Diazotization and Azidation (Sandmeyer-type Reaction) The final step involves the conversion of the 2-amino group to the 2-azido functionality. This is accomplished through a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt using sodium nitrite in an acidic medium, followed by treatment with sodium azide to yield the desired product.[1] It is critical to perform this reaction at low temperatures (0-5 °C) as diazonium salts are generally unstable.[1]

Properties and Safe Handling:

-

Appearance: Expected to be a crystalline solid.

-

Stability: Azidoindoles, particularly those with the azide at the C2 or C3 position, can be unstable.[2][3] It is recommended to store Methyl 2-azido-1-methylindole-3-carboxylate in a cool, dark place under an inert atmosphere. Avoid heat, shock, or friction. Low molecular weight organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a safety shield.[4]

-

Solubility: Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

Applications in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for the formation of 1,4-disubstituted 1,2,3-triazoles.[5][6] The indole moiety of Methyl 2-azido-1-methylindole-3-carboxylate can influence the electronic properties of the azide, potentially modulating its reactivity.

Caption: General experimental workflow for a CuAAC reaction.

Protocol 1: General Procedure for Small-Scale CuAAC in Solution

This protocol outlines a typical procedure for the reaction of Methyl 2-azido-1-methylindole-3-carboxylate with a terminal alkyne.

Materials:

-

Methyl 2-azido-1-methylindole-3-carboxylate

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMSO)

-

Reaction vial and magnetic stirrer

Procedure:

-

Reactant Preparation: In a reaction vial, dissolve Methyl 2-azido-1-methylindole-3-carboxylate (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.[5]

-

Catalyst Premix: In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and the ligand (e.g., THPTA, 0.05-0.25 equivalents) in water.[7]

-

Reducing Agent Preparation: Prepare a fresh stock solution of sodium L-ascorbate (0.1-0.5 equivalents) in water.[7]

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the freshly prepared sodium ascorbate solution, followed by the catalyst premix.[5] A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]

| Parameter | Value | Notes |

| Reactants | ||

| Azido-indole | 1.0 equivalent | Limiting reagent |

| Alkyne | 1.0 - 1.2 equivalents | |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol% | |

| Sodium Ascorbate | 5 - 10 mol% | Should be in excess of CuSO₄ |

| Ligand (e.g., THPTA) | 5 - 25 mol% | Typically a 1:1 to 5:1 ratio with CuSO₄ |

| Reaction Conditions | ||

| Solvent | t-BuOH/H₂O (1:1), DMSO | Choice depends on substrate solubility |

| Temperature | Room Temperature (20-25 °C) | Can be heated to accelerate the reaction |

| Reaction Time | 1 - 24 hours | Substrate dependent |

Applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for azide-alkyne cycloaddition, which is particularly advantageous for applications in biological systems where copper toxicity is a concern.[9] This reaction relies on the use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst.[9]

Caption: General experimental workflow for a SPAAC reaction.

Protocol 2: General Protocol for a Small Molecule SPAAC Reaction

This protocol provides a general guideline for the reaction of Methyl 2-azido-1-methylindole-3-carboxylate with a strained cyclooctyne.

Materials:

-

Methyl 2-azido-1-methylindole-3-carboxylate

-

Strained cyclooctyne (e.g., DBCO or BCN derivative)

-

Solvent (e.g., DMSO, acetonitrile, or a mixture with water)

-

Reaction vial and magnetic stirrer

Procedure:

-

Preparation of Reactants: Dissolve Methyl 2-azido-1-methylindole-3-carboxylate (1.0 equivalent) in a suitable solvent. In a separate vial, dissolve the strained cyclooctyne (1.1-1.5 equivalents) in the same solvent.[10]

-

Reaction: Add the cyclooctyne solution to the azido-indole solution. Stir the reaction mixture at room temperature or at 37°C for potentially faster kinetics.[11]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. SPAAC reactions can range from minutes to several hours for completion, depending on the reactivity of the cyclooctyne.[11]

-

Purification: Once the reaction is complete, the product can be purified using an appropriate chromatographic method, such as reverse-phase HPLC.[10]

| Parameter | Value | Notes |

| Reactants | ||

| Azido-indole | 1.0 equivalent | Limiting reagent |

| Strained Alkyne | 1.1 - 1.5 equivalents | |

| Reaction Conditions | ||

| Solvent | DMSO, Acetonitrile/Water | Choice depends on substrate solubility |

| Temperature | Room Temperature or 37°C | Higher temperature can increase rate |

| Reaction Time | 0.5 - 12 hours | Dependent on the cyclooctyne used |

Conclusion and Future Perspectives

Methyl 2-azido-1-methylindole-3-carboxylate represents a valuable, albeit specialized, tool for researchers at the interface of chemistry and biology. Its unique structure offers the potential for creating novel bioconjugates and drug candidates with tailored properties. The protocols provided herein serve as a robust starting point for the application of this versatile indole-based azide in both CuAAC and SPAAC reactions. As the demand for more sophisticated molecular probes and targeted therapies continues to grow, the strategic use of functionalized building blocks like Methyl 2-azido-1-methylindole-3-carboxylate will undoubtedly play a pivotal role in advancing the frontiers of science.

References

-

Mangione, M. I., Spanevello, R. A., & Anzardi, M. B. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances, 7(84), 53573-53585. [Link]

-

Wang, J., et al. (2013). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 15(7), 371-376. [Link]

-

Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2024(part _), 0-0. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Abe, T., et al. (2021). Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles. Chemical Communications, 57(98), 13381-13384. [Link]

-

Kumar, R., & Van der Eycken, E. V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137-3168. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

dos Santos, F. P., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30047-30057. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Click Triazoles for Bioconjugation. Accounts of chemical research, 44(9), 666-676. [Link]

-

AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

-

MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis and Bio-Evaluation Of 2-Methyl Indole -3- Carboxaldehyde Derivatives as Potential Lanosterol 14. AIP Conference Proceedings, 2691(1), 020002. [Link]

-

van Delft, F. L. (2026, January 5). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. ResearchGate. [Link]

-

Wurtz, S., et al. (2022). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... Symmetry, 14(3), 435. [Link]

-

Ji, X., et al. (2024). Azidoindolines—From Synthesis to Application: A Review. Molecules, 29(14), 3293. [Link]

-

Yamashiro, T., et al. (2021). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles. Chemical Communications, 57(98), 13381-13384. [Link]

-

Roy, S., & Gribble, G. W. (2006). CONVENIENT SYNTHESIS OF MASKED AMINOINDOLES BY INDIUM MEDIATED ONE-POT REDUCTIVE ACYLATION OF 3- AND 2-NITROINDOLES. HETEROCYCLES, 70, 359-368. [Link]

-

Barattini, S., et al. (2021). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. European Journal of Organic Chemistry, 2021(20), 2841-2858. [Link]

-

Ali, A. M. (2018). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. [Link]

-

Thompson, C. F., et al. (2020). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. The Journal of Organic Chemistry, 85(21), 13838-13848. [Link]

-

Bukia, T., et al. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549-556. [Link]

-

Magriotis, P. A. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Syntheses, 78, 244. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdhv.ca [mdhv.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Methyl 2-azido-1-methylindole-3-carboxylate as a Chemical Probe in Proteomics and Target Discovery

Target Audience: Researchers, chemical biologists, and drug development professionals.

Executive Summary

Methyl 2-azido-1-methylindole-3-carboxylate (CAS: 2165337-57-3) is a highly versatile, bifunctional chemical probe utilized in target deconvolution and affinity-based protein profiling (AfBPP). The indole scaffold is a privileged structure in biology, serving as the core of numerous neurotransmitters (e.g., serotonin), plant hormones (e.g., auxins), and pharmaceutical agents[1]. By incorporating a photoactivatable and bioorthogonal 2-azido group, this compound enables researchers to map indole-binding pockets, identify unknown protein targets, and study dynamic ligand-receptor interactions directly in living systems[2].

Mechanistic Rationale & Probe Design

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture was chosen for proteomic profiling:

-

The Indole Core: Mimics natural biological ligands, allowing the probe to competitively bind to indole-recognizing active sites and allosteric pockets[3].

-

The 2-Azido Group (Dual Functionality):

-

Photoaffinity Labeling (PAL): Upon UV irradiation, the azido group extrudes nitrogen gas (

) to generate a highly reactive singlet nitrene[2]. This electrophilic intermediate undergoes rapid insertion into adjacent C-H, N-H, or O-H bonds within the protein binding pocket, forming a stable covalent adduct. -

Bioorthogonal Handle: If used as a suicide inhibitor or activity-based probe without UV irradiation, the intact azide serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

-

-

N1-Methyl and C3-Methyl Ester Modifications: These functional groups eliminate the hydrogen-bond donor capacity at the indole nitrogen and the carboxylic acid. This structural tuning dramatically increases the lipophilicity of the probe, making it highly cell-permeable for in vivo and live-cell assays while probing strictly hydrophobic pharmacophores.

Mechanistic pathway of azidoindole photoactivation and covalent insertion into target proteins.

Physicochemical Properties

| Property | Value | Experimental Relevance |

| Chemical Name | Methyl 2-azido-1-methyl-1H-indole-3-carboxylate | Standardized nomenclature for procurement. |

| CAS Number | 2165337-57-3 | Unique identifier for chemical sourcing. |

| Molecular Formula | C11H10N4O2 | Confirms the presence of the |

| Molecular Weight | 230.23 g/mol | Low molecular weight ensures minimal steric hindrance during target binding. |

| Activation Wavelength | ~302 nm (UV-B) | Optimal wavelength for nitrene generation without degrading native proteins[5]. |

Experimental Protocols

The following protocols outline a self-validating system for Affinity-Based Protein Profiling (AfBPP).

Protocol A: In Situ Photoaffinity Labeling (PAL) of Indole-Binding Proteins

Objective: Covalently crosslink the probe to target proteins in cell lysates or live cells[3].

-

Incubation: Treat the cell lysate (1–2 mg/mL protein concentration) with 1–10 µM of the azidoindole probe (prepared from a 10 mM DMSO stock).

-

Causality: Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced protein denaturation and artifactual exposure of hydrophobic cores.

-

-

Equilibration: Incubate the mixture in the dark at 4°C or 37°C for 30–60 minutes.

-

Causality: This allows the probe to reach thermodynamic equilibrium within the target's binding pocket prior to covalent trapping.

-

-

UV Irradiation: Transfer the sample to a pre-chilled 96-well plate on ice. Irradiate with a 302 nm UV lamp (e.g., Stratalinker) for 5–10 minutes at a distance of 5 cm.

-

Causality: The 302 nm wavelength is deliberately chosen because 254 nm UV light causes severe oxidative damage to endogenous aromatic amino acids (tryptophan/tyrosine) and induces non-specific background crosslinking[5]. Performing the step on ice dissipates heat generated by the UV lamp, preventing thermal degradation of the proteome.

-

-

Quenching: Add standard Laemmli buffer and boil for 5 minutes to quench the reaction and denature proteins for downstream analysis.

Protocol B: CuAAC-Mediated Target Visualization (Click Chemistry)

Objective: Attach an alkyne-modified fluorophore or biotin tag to the covalently bound probe for visualization or affinity enrichment[4].

-

Proteome Precipitation: Following Protocol A (omitting the boiling step), precipitate the crosslinked proteome using cold chloroform/methanol.

-

Causality: This removes the unreacted, non-covalently bound probe, which would otherwise compete in the click reaction and cause high background signal. Resuspend the protein pellet in 50 µL of 1% SDS in PBS.

-

-

Click Master Mix Preparation: Prepare a fresh mixture containing:

-

Alkyne-fluorophore or Alkyne-biotin (100 µM final)

- (1 mM final)

-

THPTA ligand (100 µM final)

-

Sodium Ascorbate (1 mM final, added last)

-

Causality: Cu(I) generated during the reaction can catalyze the formation of reactive oxygen species (ROS), leading to protein backbone cleavage. THPTA acts as a coordinating ligand that stabilizes the Cu(I) oxidation state, accelerating the click reaction while shielding the protein from oxidative damage[4]. Sodium ascorbate is added last to initiate the reduction of Cu(II) to the active Cu(I) catalyst just before application.

-

-

Reaction: Add the Click Master Mix to the protein sample. Incubate at room temperature for 1 hour in the dark with gentle vortexing.

-

Cleanup & Analysis: Quench the reaction with 10 mM EDTA to chelate the copper. Perform a second chloroform/methanol precipitation to remove unreacted alkyne tags. Resuspend the pellet in SDS loading buffer and analyze via in-gel fluorescence or streptavidin pull-down followed by LC-MS/MS.

Workflow for Affinity-Based Protein Profiling (AfBPP) using the azidoindole probe.

References

-

Jones, A. M., et al. "Azido Auxins: Photoaffinity Labeling of Auxin-Binding Proteins in Maize Coleoptile with Tritiated 5-Azidoindole-3-Acetic Acid." Plant Physiology, 75(4), 1111-1116 (1984).

-

Chowdhry, V., & Westheimer, F. H. "Photoaffinity labeling of biological systems." Annual Review of Biochemistry, 48, 293-325 (1979).

-

Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546 (2004).

-

Sigma-Aldrich. "methyl 2-azido-1-methyl-1H-indole-3-carboxylate | 2165337-57-3". Product Catalog (2024).

-

McCoy, J. G., et al. "Substrate Analogs to Investigate Alkaloid Biosynthesis in Catharanthus roseus." MIT DSpace (2010).

Sources

- 1. Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Azido auxins : photoaffinity labeling of auxin-binding proteins in maize coleoptile with tritiated 5-azidoindole-3-acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

Protocol for copper-catalyzed azide-alkyne cycloaddition with 2-azidoindoles

Application Note: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azidoindoles

The Chemical Context: Why 2-Azidoindoles Require Specialized Handling

The indole core is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Specifically, 2-azidoindoles are highly valuable intermediates for synthesizing

As a Senior Application Scientist, I approach the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-azidoindoles not as a generic "click" reaction, but as a delicately balanced catalytic system. Standard CuAAC protocols often fail or yield complex mixtures with these substrates. Success requires strict control over the Cu(I) oxidation state, solvent polarity, and reaction kinetics to outcompete the inherent degradation pathways of the 2-azidoindole core.

Mechanistic Causality of the Catalytic System

To design a robust protocol, we must understand the causality behind our reagent choices:

-

The Catalyst Source (CuSO

/ Sodium Ascorbate): We generate Cu(I) in situ rather than adding Cu(I) salts directly. The causality here is redox stability. 2-Azidoindoles are sensitive to trace oxidants. A continuous excess of sodium ascorbate ensures a reducing environment, preventing the oxidative degradation of the indole core and keeping copper in its active +1 state [2]. -

The Ligand (TBTA): Tris(benzyltriazolylmethyl)amine (TBTA) is mandatory, not optional. It coordinates the Cu(I) center, accelerating the cycloaddition by stabilizing the Cu-acetylide intermediate and preventing Cu(I) disproportionation into Cu(0) and Cu(II).

-

The Solvent System (

-BuOH/H

Visualizing the Reaction Architecture

CuAAC catalytic cycle and workflow for 2-azidoindole functionalization.

Quantitative Catalyst Optimization Matrix

To establish the superiority of the chosen conditions, the following table summarizes the quantitative optimization data for the reaction between 2-azidoindole and phenylacetylene.

| Entry | Catalyst System | Ligand | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | CuSO | None | 25 | 12 | 45 | Sluggish kinetics; Cu(I) oxidation observed. | |

| 2 | CuSO | TBTA (0.1 eq) | 25 | 4 | 92 | Clean conversion; high 1,4-regioselectivity. | |

| 3 | CuI | DIPEA | THF | 25 | 24 | 30 | Poor solubility; multiple indole degradation products. |

| 4 | CuBr(PPh | None | DCM/H | 25 | 8 | 78 | Good yield, but phosphine oxide complicates purification. |

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. You should not have to wait until the final NMR to know if the reaction worked. This workflow incorporates real-time analytical checkpoints.

Critical Safety Warning: The "Rule of Six"

Before proceeding, evaluate the thermal stability of your specific 2-azidoindole. The "Rule of Six" dictates that organic azides where the ratio of

Step-by-Step Methodology

Step 1: Preparation of the Catalytic Interface

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.1 mmol) and 2-azidoindole (1.0 mmol) in 5.0 mL of tert-butanol.

-

Add TBTA (0.1 mmol, 10 mol%) to the organic mixture. Stir for 5 minutes to ensure homogeneity.

-

Validation Checkpoint 1 (Input): Take an IR spectrum of the starting mixture. You must observe a sharp, distinct asymmetric stretching band at ~2110 cm

, confirming the integrity of the azido group.

Step 2: Initiation of the Catalytic Cycle

4. In a separate vial, dissolve CuSO

Step 3: Reaction Monitoring and Quenching

6. Stir the reaction vigorously (800 rpm) at room temperature for 4 hours.

7. Validation Checkpoint 2 (Process): Perform TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The 2-azidoindole (typically non-polar,

Step 4: Isolation and Final Validation

9. Extract the aqueous layer with Ethyl Acetate (3

Advanced Trajectories: Domino Pathways

While CuAAC is highly efficient, the unique electronic nature of 2-azidoindoles allows them to participate in divergent synthetic pathways. Under basic conditions with active methylene compounds, the azide can act as a 1,3-dipole in a domino sequence, bypassing standard click chemistry to form complex tetracyclic architectures like triazolopyrimidines [3].

Divergent synthetic pathways of 2-azidoindoles via CuAAC and domino reactions.

References

-

Title: Substituent-Directed Regioselective Azidation: Copper-Catalyzed C-H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole. Source: Journal of Organic Chemistry (2018). URL: [Link]

-

Title: Azidoindolines—From Synthesis to Application: A Review. Source: MDPI Chemistry (2024). URL: [Link]

-

Title: Dearomatization of Indoles via Azido Radical Addition and Dioxygen Trapping To Access 2-Azidoindolin-3-ols. Source: Organic Letters (2019). URL: [Link]

High-Yield Derivatization of Methyl 2-azido-1-methylindole-3-carboxylate for Medicinal Chemistry Library Generation

Executive Summary & Mechanistic Rationale

The indole ring is a privileged scaffold in drug discovery. Specifically, functionalization at the C2 and C3 positions allows for the rapid generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies. Methyl 2-azido-1-methylindole-3-carboxylate serves as a highly versatile, bifunctional building block. Recent advances in catalytic C-H azidation have made this specific core highly accessible for scalable synthesis (1[1]).

This application note details the orthogonal derivatization of this scaffold through two primary pathways:

-

C2-Azide Functionalization: Utilizing Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate 1,2,3-triazoles. The triazole ring is a robust bioisostere for amide bonds, offering enhanced metabolic stability and favorable physicochemical properties (2[2]).

-

C3-Ester Functionalization: Saponification followed by HATU-mediated amidation to introduce diverse hydrogen-bond donors and acceptors.

These modifications are critical, as 2-substituted indole derivatives frequently exhibit potent cytotoxicity, antifungal, and antiviral activities (3[3]).

Orthogonal Derivatization Workflow

Orthogonal derivatization workflow for Methyl 2-azido-1-methylindole-3-carboxylate.

Quantitative Reaction Metrics

The following table summarizes the validated parameters and expected yields for the derivatization of the core scaffold using standard medicinal chemistry building blocks.

| Derivative Target | Reaction Pathway | Key Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |

| C2-Phenyltriazole | CuAAC Click | Phenylacetylene, CuSO₄, NaAsc, TBTA | 25 | 4 - 6 | 88 - 94 |

| C2-Alkyltriazole | CuAAC Click | 1-Hexyne, CuSO₄, NaAsc, TBTA | 25 | 6 - 8 | 82 - 89 |

| C3-Carboxylic Acid | Ester Hydrolysis | LiOH·H₂O, THF/MeOH/H₂O (3:1:1) | 40 | 12 | > 95 |

| C3-Benzylamide | Amidation | Benzylamine, HATU, DIPEA, DMF | 25 | 4 | 85 - 92 |

Self-Validating Experimental Protocols

Protocol A: C2-Azide Functionalization via CuAAC

Objective: Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at the indole C2 position.

Mechanistic Causality: Azides can decompose under extreme heat or acidic conditions. The CuAAC reaction allows for ambient temperature conversion. Sodium ascorbate is utilized to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the accumulation of Cu(II), which would otherwise trigger unwanted oxidative homocoupling of the terminal alkynes (Glaser coupling). TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added to stabilize the Cu(I) oxidation state and accelerate the reaction.

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve Methyl 2-azido-1-methylindole-3-carboxylate (1.0 mmol, 1.0 eq) and the desired terminal alkyne (1.2 mmol, 1.2 eq) in 10 mL of a tert-butanol/water mixture (1:1, v/v).

-

Ligand Addition: Add TBTA (0.1 mmol, 0.1 eq) to the stirring solution.

-

Catalyst Generation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 0.05 eq) and Sodium Ascorbate (0.15 mmol, 0.15 eq) in 1 mL of deionized water. The solution will briefly turn brown before becoming pale yellow, indicating successful reduction to Cu(I).

-

Reaction Initiation: Transfer the active catalyst solution to the main reaction flask. Stir vigorously at 25 °C.

-

Self-Validation (In-Process Control):

-

IR Spectroscopy: Monitor the disappearance of the strong, sharp azide stretching band at ~2110 cm⁻¹.

-

TLC: Elute with Hexanes/EtOAc (7:3). The UV-active starting material will be entirely consumed, replaced by a highly polar, UV-active triazole spot near the baseline.

-

-

Workup: Dilute the mixture with 15 mL of water and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C3-Ester Saponification and Amidation

Objective: Conversion of the methyl ester to a library of indole-3-carboxamides.

Mechanistic Causality: The C3 ester of the indole core is electronically deactivated by the conjugation of the indole nitrogen's lone pair, making it resistant to mild hydrolysis. Therefore, heating to 40 °C with an excess of LiOH is required. For the subsequent amidation, the resulting indole-3-carboxylic acid is sterically hindered. HATU is selected over standard EDC/NHS coupling because it forms a highly reactive HOAt ester intermediate, ensuring rapid conversion and preventing degradation of the starting materials.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the indole ester (1.0 mmol) in 10 mL of THF/MeOH/H₂O (3:1:1, v/v/v). Add LiOH·H₂O (3.0 mmol, 3.0 eq). Stir at 40 °C for 12 hours.

-

Self-Validation (Hydrolysis): The initial suspension will become a clear, homogeneous solution as the ester converts to the water-soluble lithium carboxylate salt. LC-MS will confirm the disappearance of the [M+H]⁺ peak of the ester.

-

Acidification: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl.

-

Self-Validation (Recovery): A dense white/off-white precipitate will immediately crash out of the solution. Filter this precipitate, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.

-

Amidation: Dissolve the dried carboxylic acid (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMF. Add DIPEA (3.0 mmol, 3.0 eq) and HATU (1.2 mmol, 1.2 eq). Stir at 25 °C for 15 minutes to pre-form the active ester.

-

Coupling: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq). Stir at 25 °C for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify.

References

-

Title: Copper-Catalyzed C−H Azidation and Iodine-Catalyzed Dearomatizative Azidation of Indole Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

-

Title: Dearomatization of Indoles via Azido Radical Addition and Dioxygen Trapping To Access 2-Azidoindolin-3-ols Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: ChemInform Abstract: 1,2,3-Triazole in Heterocyclic Compounds, Endowed with Biological Activity, Through 1,3-Dipolar Cycloadditions Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of Methyl 2-azido-1-methylindole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 2-azido-1-methylindole-3-carboxylate. The inherent instability of the 2-azidoindole scaffold presents unique difficulties that are not encountered with more robust molecules. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Compound Profile: Quick Reference

| Property | Data |

| Compound Name | Methyl 2-azido-1-methylindole-3-carboxylate |

| Molecular Formula | C₁₁H₁₀N₄O₂ |

| Molecular Weight | 230.22 g/mol |

| Typical Appearance | Off-white to yellow solid; discoloration may indicate decomposition. |

| Key Structural Feature | 2-azidoindole |

| Primary Challenge | Susceptible to thermal and acid-catalyzed decomposition with loss of N₂.[1] |

CRITICAL SAFETY WARNING: Handling Organic Azides

Organic azides are energetically unstable compounds and can be explosive. They are sensitive to heat, shock, friction, and static discharge. All work must be conducted with extreme caution.

Personal Protective Equipment (PPE): A lab coat, safety glasses, and a face shield are mandatory. Work behind a blast shield.

Scale: Never work with more than the minimum required amount. Scale-up operations require a thorough safety review.[2]

Handling: Use plastic or ceramic spatulas; never metal, as heavy metal azides are highly shock-sensitive. Avoid ground glass joints and scratching the solid material to prevent friction-induced decomposition.[2]

Work Environment: Conduct all operations in a well-ventilated fume hood.

Logical Workflow for Purification

This diagram outlines the decision-making process for purifying Methyl 2-azido-1-methylindole-3-carboxylate, starting from an initial purity assessment.

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What makes Methyl 2-azido-1-methylindole-3-carboxylate so difficult to purify? A: The primary challenge is the inherent instability of the 2-azidoindole functional group. This group is prone to decomposition, either thermally or through acid catalysis, where it extrudes a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[1] This decomposition pathway means that standard purification techniques, especially chromatography on acidic silica gel, can lead to significant product loss.

Q2: I see gas bubbling from my sample when I heat it slightly or add it to silica. What is happening? A: You are observing the decomposition of your compound. The bubbles are nitrogen gas being released. This is a clear sign that your current conditions are too harsh. You must immediately reduce the temperature and avoid acidic media.

Q3: How can I effectively monitor reaction completion and purification progress? A: Thin-Layer Chromatography (TLC) is the best method. However, since the azide group itself is not a strong UV chromophore, visualization can be challenging. A reliable method is to use a chemical stain. A two-step process involving the reduction of the azide to an amine (e.g., using triphenylphosphine or NaBH₄ dip), followed by staining with an amine-detecting agent like ninhydrin, provides sensitive and specific visualization.[2]

Q4: My product appears as a brownish oil after synthesis, but the literature says it's a solid. Is it impure? A: While pure Methyl 2-azido-1-methylindole-3-carboxylate should be a solid, obtaining it as an oil often points to the presence of impurities or residual solvent, which can disrupt the crystal lattice formation. Discoloration (browning) is also a common sign of minor decomposition or the presence of oxidized byproducts.[3] Purification is necessary to obtain the solid product and confirm its identity.

Troubleshooting Guide: Common Purification Issues

Issue 1: Significant Streaking and Product Loss During Silica Gel Chromatography

-

Symptoms: The product spot streaks badly on the TLC plate. During column chromatography, a colored band of decomposition may appear on the column, and the final yield is very low.

-

Causality (The "Why"): Standard silica gel is acidic (pKa ≈ 4-5) due to the presence of surface silanol groups (Si-OH). These acidic sites can catalyze the protonation of the azide group, facilitating the elimination of N₂ and leading to decomposition of the target molecule. The polar decomposition products then bind strongly to the silica, causing streaking.

-

Solution: Deactivate the Stationary Phase.

-

Use Triethylamine (TEA): The most common and effective method is to add 1-2% triethylamine to your chromatography eluent (e.g., Hexane/Ethyl Acetate). The basic TEA will neutralize the acidic silanol sites on the silica surface, preventing decomposition of the acid-sensitive azide.[2]

-

Use Neutral or Basic Alumina: As an alternative to silica, alumina can be used. Ensure you use Brockmann Grade III or IV neutral or basic alumina, as highly activated alumina can also cause degradation.

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and elute immediately.

-